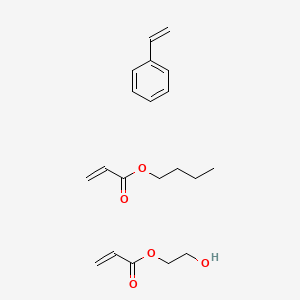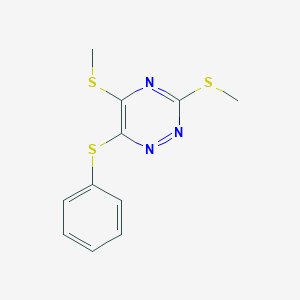
6-Chloro-1-ethyl-4-phenylquinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-4-phenylquinazolin-2-one typically involves the reaction of 6-chloro-4-phenylquinazolin-2-one with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-Chloro-1-ethyl-4-phenylquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into other heterocyclic structures.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
科学研究应用
6-Chloro-1-ethyl-4-phenylquinazolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-1-ethyl-4-phenylquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and signaling pathways .
相似化合物的比较
Similar Compounds
6-Chloro-4-phenylquinazolin-2-one: Lacks the ethyl group at the 1-position.
1-Ethyl-4-phenylquinazolin-2-one: Lacks the chloro group at the 6-position.
4-Phenylquinazolin-2-one: Lacks both the chloro and ethyl groups.
Uniqueness
6-Chloro-1-ethyl-4-phenylquinazolin-2-one is unique due to the presence of both the chloro and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
23441-64-7 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
6-chloro-1-ethyl-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-2-19-14-9-8-12(17)10-13(14)15(18-16(19)20)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI 键 |
XFCMFSCCYUTDMB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


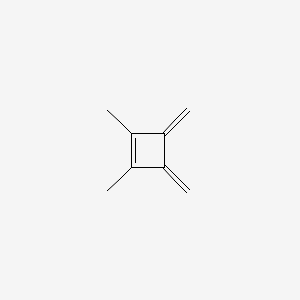
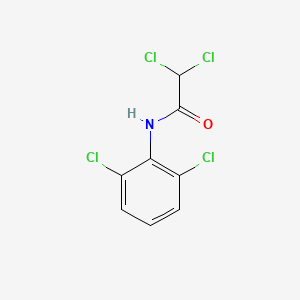

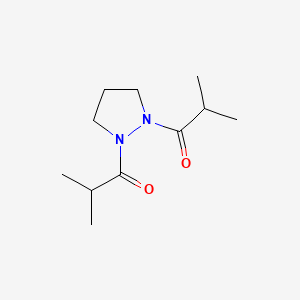

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
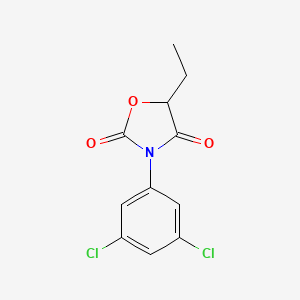
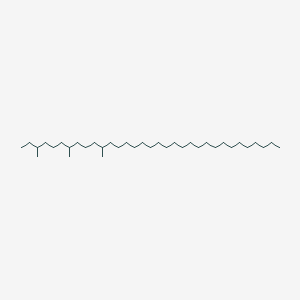
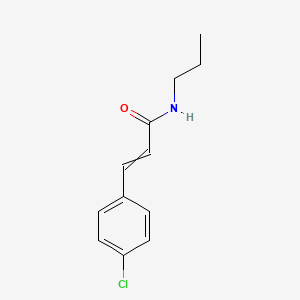
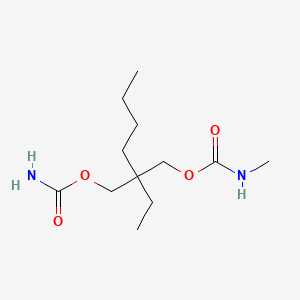
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
